molecular formula C6H15N B1297398 1,1-Dimethylbutylamine CAS No. 53310-02-4

1,1-Dimethylbutylamine

Cat. No.: B1297398
CAS No.: 53310-02-4
M. Wt: 101.19 g/mol
InChI Key: KPNJYXKRHWAPHP-UHFFFAOYSA-N
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Description

1,1-Dimethylbutylamine is an organic compound with the chemical formula C6H15N. It is a tertiary amine, characterized by a butyl group attached to a dimethylamino substituent at the 1-position. This compound is a colorless to light yellow liquid with a distinct amine odor. It is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.

Mechanism of Action

Target of Action

It is structurally related to methylhexanamine, a stimulant drug , suggesting that it may interact with similar targets, such as certain receptors in the central nervous system.

Mode of Action

As a structural analog of methylhexanamine, it is hypothesized to act as a stimulant, potentially influencing neurotransmitter levels or receptor activity

Biochemical Pathways

The biochemical pathways affected by 1,1-Dimethylbutylamine are currently unknown . Given its structural similarity to methylhexanamine, it may influence pathways related to neurotransmitter synthesis, release, or reuptake.

Result of Action

It is speculated to have stimulant effects based on its structural similarity to methylhexanamine .

Biochemical Analysis

Biochemical Properties

1,1-Dimethylbutylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a stimulant that can cause blood vessels to contract, thereby increasing blood pressure and heart rate

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by acting as a stimulant, which can lead to increased heart rate and blood pressure . Additionally, it may impact cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on its effects on specific cell types and cellular processes are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific receptors or enzymes, leading to enzyme inhibition or activation and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may act as a mild stimulant, while higher doses can lead to toxic or adverse effects such as increased heart rate, high blood pressure, and potential cardiovascular issues . Threshold effects and the specific dosage-response relationship are important considerations for its use in research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining its bioavailability and efficacy in biochemical research.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell

Preparation Methods

1,1-Dimethylbutylamine can be synthesized through several methods. One common synthetic route involves the reaction of methyl isobutyl ketone with formamide and ammonium formate. The mixture is heated to a temperature range of 120 to 170°C for 19 to 21 hours, resulting in the formation of this compound . Another method involves the continuous oxidation addition reaction of p-benzoquinone, aniline, and this compound under mild conditions . This method is advantageous for industrial production due to its higher conversion efficiency and better economic applicability.

Chemical Reactions Analysis

1,1-Dimethylbutylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions typically yield primary or secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, forming different substituted amines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1-Dimethylbutylamine has several scientific research applications:

Comparison with Similar Compounds

1,1-Dimethylbutylamine can be compared with other similar compounds such as 1,3-Dimethylbutylamine and 1,3-Dimethylamylamine (DMAA). While all these compounds are tertiary amines, they differ in their structural configurations and specific effects:

Properties

IUPAC Name

2-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-5-6(2,3)7/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNJYXKRHWAPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329192
Record name 1,1-Dimethylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53310-02-4
Record name 1,1-Dimethylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53310-02-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can be concluded about the interaction between 2-methylpentan-2-amine and quercetin based on the research?

A1: The research demonstrates that 2-methylpentan-2-amine can react with quercetin, a naturally occurring flavonoid, to form a salt: N-butyl-4-butylimino-2-methylpentan-2-aminium (E)-quercetinate. This salt formation occurs through the donation of a phenolic hydrogen atom from quercetin to the 2-methylpentan-2-amine molecule []. The crystal structure analysis further reveals that this interaction leads to the formation of a stable crystal lattice stabilized by a network of intramolecular and intermolecular hydrogen bonds [].

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